molecular formula C27H33ClN2O9 B606463 GPX-150 hydrochloride CAS No. 236095-24-2

GPX-150 hydrochloride

Cat. No. B606463
M. Wt: 565.02
InChI Key: QVPRMGHPBJJSRU-KMIOROQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Camsirubicin, also known as GPX-150, MNPR-201, and CNDO1011, is a synthetic non-cardiotoxic analogue of the anthracycline antibiotic doxorubicin with potential antineoplastic activity. Anthracycline analogue GPX-150 intercalates DNA and impedes the activity of topoisomerase II, inducing single and double-stranded breaks in DNA;  inhibiting DNA replication and/or repair, transcription, and protein synthesis;  and activating tumor cell apoptosis.

Scientific Research Applications

1. Potential for Reducing Cardiotoxicity in Cancer Treatment

GPX-150 hydrochloride, a doxorubicin (DOX) analog, has been developed to mitigate the cardiotoxic effects typically associated with DOX. It's designed to reduce the formation of reactive oxygen species and the cardiotoxic metabolite, doxorubicinol, which are linked to the irreversible, cumulative dose-dependent cardiotoxicity of DOX. Clinical studies have indicated that GPX-150 does not demonstrate this irreversible cardiotoxicity, suggesting its potential as a safer alternative in cancer treatment, especially in soft tissue sarcoma (Van Tine et al., 2019).

2. Preclinical and Clinical Evaluation for Anti-Cancer Activity

A Phase I study evaluated the maximum-tolerated dose (MTD) of GPX-150 in patients with metastatic solid tumors. The study demonstrated an acceptable side effect profile and, crucially, no observed cardiotoxicity. This research underlines the potential of GPX-150 as an effective therapeutic option in anthracycline-sensitive malignancies while avoiding cardiotoxic effects (Holstein et al., 2015).

3. Role in Mimicking Glutathione Peroxidase Activity

Research on synthetic organoselenium compounds, including GPX-150 hydrochloride, has highlighted their applications as mimics of glutathione peroxidase (GPx). GPx plays a crucial role in reducing hydroperoxides and protecting cell membranes from oxidative damage. These mimics, including GPX-150, can catalyze the reduction of peroxides, offering potential therapeutic applications in conditions involving oxidative stress (Mugesh & Singh, 2000).

properties

CAS RN

236095-24-2

Product Name

GPX-150 hydrochloride

Molecular Formula

C27H33ClN2O9

Molecular Weight

565.02

IUPAC Name

(8R,10S)-10-(((2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-7,8,9,10-tetrahydrotetracen-5(12H)-one hydrchloride

InChI

InChI=1S/C27H32N2O9.ClH/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29;/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3;1H/t11-,14-,16-,17+,23-,27-;/m0./s1

InChI Key

QVPRMGHPBJJSRU-KMIOROQSSA-N

SMILES

O=C1C2=C(O)C(C[C@](CCO)(O)C[C@@H]3O[C@@H]4C[C@H](N)[C@@H](O)[C@H](C)O4)=C3C(O)=C2C(C5=C1C=CC=C5OC)=N.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MNPR-201;  MNPR 201;  MNPR201;  CNDO1011;  CNDO-1011;  CNDO 1011;  GPX150;  GPX 150;  GPX-150;  GPX150 HCl;  GPX150 hydrochloride;  Camsirubicin HCl;  Camsirubicin hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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GPX-150 hydrochloride
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